molecular formula C18H30N2O2 B10966761 N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide

N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide

Cat. No.: B10966761
M. Wt: 306.4 g/mol
InChI Key: VYZFKOWGCAVRBI-UHFFFAOYSA-N
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Description

N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE is a compound that features a piperidine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE typically involves the reaction of cyclopentanecarboxylic acid with piperidine derivatives. One common method includes the use of cyclopentanecarbonyl chloride, which reacts with piperidin-4-ylmethanamine under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, such as the presence of two cyclopentane rings and a piperidine moiety.

Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]cyclopentanecarboxamide

InChI

InChI=1S/C18H30N2O2/c21-17(15-5-1-2-6-15)19-13-14-9-11-20(12-10-14)18(22)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,21)

InChI Key

VYZFKOWGCAVRBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCN(CC2)C(=O)C3CCCC3

Origin of Product

United States

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